molecular formula C20H16N6OS B10942183 2-[5-(3-methoxyphenyl)-1H-pyrazol-3-yl]-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

2-[5-(3-methoxyphenyl)-1H-pyrazol-3-yl]-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B10942183
M. Wt: 388.4 g/mol
InChI Key: IGHPJHYRDIKRFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[5-(3-methoxyphenyl)-1H-pyrazol-3-yl]-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound features a unique structure that combines several heterocyclic rings, making it a promising candidate for various biological and pharmacological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(3-methoxyphenyl)-1H-pyrazol-3-yl]-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the pyrazole ring, followed by the construction of the triazolo[1,5-c]pyrimidine scaffold. Key steps may involve cyclization reactions, condensation reactions, and functional group transformations under specific conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-[5-(3-methoxyphenyl)-1H-pyrazol-3-yl]-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of substituted derivatives .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[5-(3-methoxyphenyl)-1H-pyrazol-3-yl]-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine stands out due to its unique combination of multiple heterocyclic rings, which imparts distinct chemical and biological properties. Its ability to inhibit CDK2 selectively makes it a promising candidate for targeted cancer therapy .

Properties

Molecular Formula

C20H16N6OS

Molecular Weight

388.4 g/mol

IUPAC Name

4-[3-(3-methoxyphenyl)-1H-pyrazol-5-yl]-10-thia-3,5,6,8-tetrazatetracyclo[7.6.0.02,6.011,15]pentadeca-1(9),2,4,7,11(15)-pentaene

InChI

InChI=1S/C20H16N6OS/c1-27-12-5-2-4-11(8-12)14-9-15(24-23-14)18-22-19-17-13-6-3-7-16(13)28-20(17)21-10-26(19)25-18/h2,4-5,8-10H,3,6-7H2,1H3,(H,23,24)

InChI Key

IGHPJHYRDIKRFL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NNC(=C2)C3=NN4C=NC5=C(C4=N3)C6=C(S5)CCC6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.